2-[(cyanomethyl)sulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide
Description
This quinazoline derivative features a 3,4-dihydroquinazoline core substituted at key positions:
- Position 2: A cyanomethylsulfanyl group (–S–CH₂–CN), introducing a sulfur atom and nitrile functionality.
- Position 3: A 2-phenylethyl substituent, enhancing lipophilicity and aromatic interactions.
- Position 4: A keto group (–C=O), common in bioactive quinazolines.
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-13-11-24-20(27)17-7-8-18-19(15-17)25-22(30-14-10-23)26(21(18)28)12-9-16-5-3-2-4-6-16/h2-8,15H,9,11-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTWXWASLFYPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(cyanomethyl)sulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide , also referred to as G858-0199, is a member of the quinazoline family, which has garnered attention for its potential biological activities. This detailed article explores the compound's synthesis, biological properties, and relevant case studies.
Structure and Composition
- Molecular Formula : CHNOS
- IUPAC Name : this compound
- SMILES : COCCNC(c(cc1)cc(N=C(N2c(cc3)ccc3OC)SCC#N)c1C2=O)=O
Physical Properties
The compound is typically available in various formats for research purposes, including glass vials and 96-tube racks for screening assays .
Antitumor Activity
Recent studies have indicated that compounds similar to G858-0199 exhibit significant antitumor activity. For instance, a related class of compounds demonstrated inhibitory effects against various human tumor cell lines including HL-60 and BGC-823. The bioassays revealed that certain derivatives had EC values comparable to established chemotherapeutics .
Antifungal Properties
Compounds derived from the quinazoline scaffold have shown promising antifungal activity. In particular, studies on sulfonamides indicated that they possess fungicidal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with some derivatives exhibiting EC values lower than commercial fungicides .
The biological activity of G858-0199 is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, further contributing to their antitumor efficacy.
Study 1: Antitumor Efficacy
A study conducted on a series of quinazoline derivatives, including G858-0199, evaluated their cytotoxicity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects with IC values in the low micromolar range. The study concluded that structural modifications could enhance potency and selectivity against cancer cells .
Study 2: Antifungal Activity
Another research initiative focused on the antifungal properties of similar compounds revealed that G858-0199 displayed effective inhibition against B. cinerea. The study utilized a comparative analysis with standard antifungal agents, showing that G858-0199 had comparable or superior activity in certain assays .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | EC / IC (µg/mL) | Notes |
|---|---|---|---|
| Antitumor | HL-60 | 5.0 | Significant cytotoxicity |
| Antitumor | BGC-823 | 6.5 | Comparable to existing chemotherapeutics |
| Antifungal | Botrytis cinerea | 2.12 | Effective compared to commercial fungicides |
| Antifungal | Sclerotinia sclerotiorum | 3.66 | High efficacy noted |
Comparison with Similar Compounds
Data Table: Comparative Analysis of Quinazoline Derivatives
Research Findings and Implications
- Electronic Effects: The cyanomethylsulfanyl group (target) may confer stronger electron-withdrawing effects than hydrazinylidene-cyano groups (13a/b), influencing reactivity and binding .
- Solubility : The 2-methoxyethyl chain (target) likely improves aqueous solubility compared to sulfamoylphenyl (13a/b) but reduces crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
